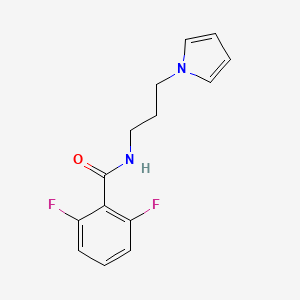
2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide has been explored in various studies. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, which involved the use of mesitylene sulfonyl chloride and ethylacetohydroxymate in dimethylformamide, followed by several reaction steps including hydrolysis, amination, and reduction to yield the target compounds . Another study reported the synthesis of 6-substituted 2-pyrrolyl and indolyl benzoxazoles through photostimulated C-O cyclization, which is a different approach but also involves pyrrole derivatives . Additionally, a complex synthesis process was described for a PET imaging agent, which involved multiple steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with a this compound structure .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of a pyrrol-1-yl group attached to a benzamide moiety, with additional substituents that influence the compound's properties. The presence of the difluoro group on the benzene ring is a common feature that can affect the electronic properties of the molecule . The synthesis of polyamide complexes with 2,6-bis(amino)pyridine moieties also highlights the importance of nitrogen-containing heterocycles in forming stable and functional molecular structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include amidation, amination, reduction, and cyclization. Amidation reactions are commonly used to introduce the amide functionality, as seen in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide . Amination reactions are crucial for introducing nitrogen-containing groups, which are key structural elements in these molecules . Reduction reactions, often using sodium borohydride, are employed to convert intermediate structures into the final reduced forms of the target compounds . Cyclization reactions, such as the photostimulated C-O cyclization, are used to form heterocyclic structures that are central to the molecular framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluorine atoms, as in the difluoro group, can significantly alter the lipophilicity and electronic properties of the molecules, which is important for their biological activity . The presence of pyrrol-1-yl groups and other nitrogen-containing heterocycles contributes to the compounds' potential for forming hydrogen bonds and interacting with biological targets . The synthesis of polyamides and polyimides based on similar structural motifs demonstrates the ability of these compounds to form stable, high-performance materials with good solubility and thermal stability .
科学的研究の応用
Organic Synthesis and Catalysis
The catalytic ortho-fluorination of triflamide-protected benzylamines, using Pd(OTf)2 x 2 H2O and N-fluoro-2,4,6-trimethylpyridinium triflate, highlights the utility of fluoro-derivatives in medicinal chemistry and synthesis. This protocol is crucial for introducing fluorine atoms into aromatic compounds, significantly impacting drug design and synthesis due to the unique properties conferred by fluorine atoms, such as increased lipophilicity and metabolic stability (Wang, Mei, & Yu, 2009).
Medicinal Chemistry and Drug Design
N-Pyridyl benzamide derivatives have been identified as potent KCNQ2/Q3 potassium channel openers, showing promise in treating epilepsy and pain. These findings underscore the potential of fluoro-substituted benzamides in developing new therapeutics for neurological conditions (Amato et al., 2011).
Imaging Agents for Cancer
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide introduces a new potential PET agent for imaging B-Raf(V600E) mutations in cancers. This work contributes to the development of diagnostic tools for better cancer detection and monitoring, highlighting the role of fluorinated compounds in enhancing imaging agent properties (Wang, Gao, Miller, & Zheng, 2013).
Material Science
Fluorinated molecules, such as the ones derived from 3,4-difluoro-1H-pyrrole, are used to create novel anion receptors with significantly improved affinities. These advancements have implications for sensor technology and materials science, where the selective detection of anions can be crucial for environmental monitoring and industrial processes (Anzenbacher et al., 2000).
特性
IUPAC Name |
2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQISGPKTQZXVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)
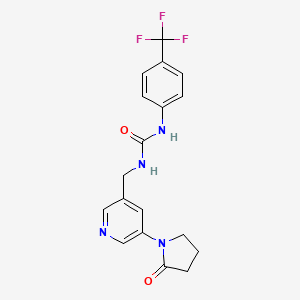
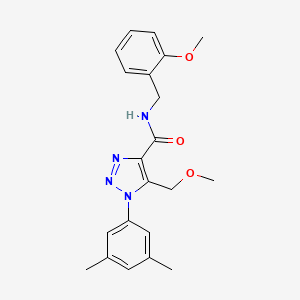
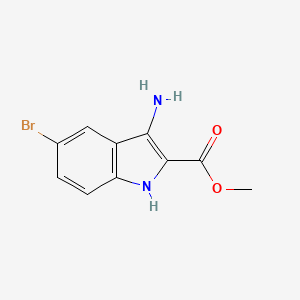

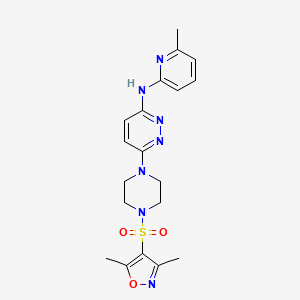
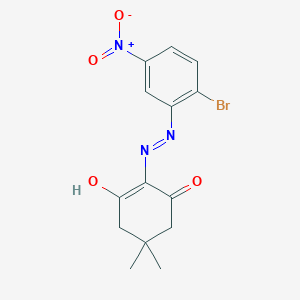
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)
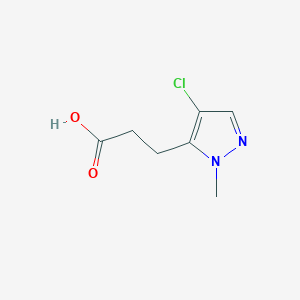
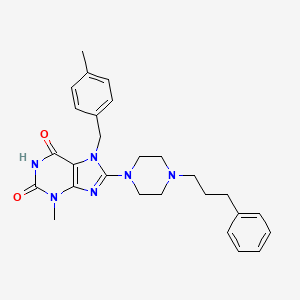
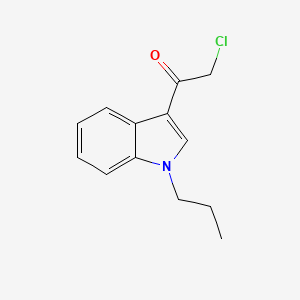

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)